![molecular formula C7H16ClN B2433233 (2R,5R)-2,5-Dimethylpiperidine hydrochloride CAS No. 1071564-25-4](/img/structure/B2433233.png)
(2R,5R)-2,5-Dimethylpiperidine hydrochloride
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Overview
Description
(2R,5R)-2,5-Dimethylpiperidine hydrochloride, also known as DMHP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a piperidine derivative and is commonly used as a reagent in organic synthesis.
Scientific Research Applications
Synthesis of Amino Acids
“(2R,5R)-2,5-Dimethylpiperidine hydrochloride” can be used in the synthesis of amino acids. For instance, it has been used in the synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid . The key step in this synthesis was the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline .
Drug Synthesis
This compound is also valuable in drug synthesis. Its unique properties make it a useful reagent in the creation of new pharmaceuticals.
Catalysis
“(2R,5R)-2,5-Dimethylpiperidine hydrochloride” can also be used as a catalyst in certain chemical reactions. Its unique structure and properties can enhance the efficiency and selectivity of these reactions.
Research and Development
This compound is often used in research and development laboratories . It can be used in a variety of experiments and procedures, contributing to the advancement of scientific knowledge .
Chemical Intermediate
“(2R,5R)-2,5-Dimethylpiperidine hydrochloride” can serve as a chemical intermediate in the synthesis of other complex molecules. It can be used to build larger, more complex structures, making it a valuable tool in synthetic chemistry.
Chiral Auxiliary
In addition to its other uses, “(2R,5R)-2,5-Dimethylpiperidine hydrochloride” can act as a chiral auxiliary . This means it can be used to control the stereochemistry of a reaction, ensuring that the desired isomer is produced .
Mechanism of Action
Target of Action
The primary target of (2R,5R)-2,5-Dimethylpiperidine hydrochloride is currently unknown. This compound is primarily used as a reagent for asymmetric syntheses .
Mode of Action
As a reagent for asymmetric syntheses, it likely interacts with other compounds to facilitate the formation of new chemical structures .
Pharmacokinetics
As a reagent, its bioavailability would largely depend on the specific context of its use .
Result of Action
As a reagent for asymmetric syntheses, its primary role is likely to facilitate the formation of new chemical structures .
Action Environment
The action, efficacy, and stability of (2R,5R)-2,5-Dimethylpiperidine hydrochloride can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, it is recommended to store this compound at -20°C .
properties
IUPAC Name |
(2R,5R)-2,5-dimethylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-4-7(2)8-5-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLZZASAHWIFBB-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](NC1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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